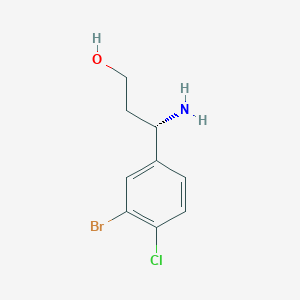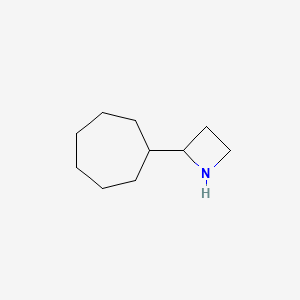![molecular formula C14H20FN3O B13296216 N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide](/img/structure/B13296216.png)
N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.
Attachment of the Methylamino Group: The methylamino group is usually introduced through reductive amination or other amination reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-4-aminopiperidine-1-carboxamide
- N-(4-Fluorophenyl)-4-(dimethylamino)methylpiperidine-1-carboxamide
- N-(4-Fluorophenyl)-4-(ethylamino)methylpiperidine-1-carboxamide
Uniqueness
N-(4-Fluorophenyl)-4-[(methylamino)methyl]piperidine-1-carboxamide is unique due to its specific substitution pattern, which can influence its pharmacological properties, such as binding affinity, selectivity, and metabolic stability. Comparing its activity with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.
Properties
Molecular Formula |
C14H20FN3O |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(methylaminomethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H20FN3O/c1-16-10-11-6-8-18(9-7-11)14(19)17-13-4-2-12(15)3-5-13/h2-5,11,16H,6-10H2,1H3,(H,17,19) |
InChI Key |
PRVZSTCIIUPWBD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


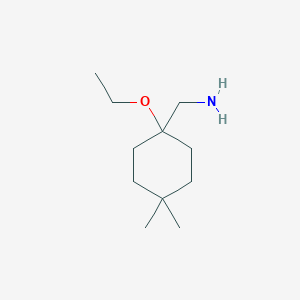
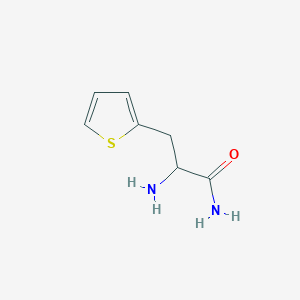
![1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid](/img/structure/B13296153.png)
![1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13296155.png)
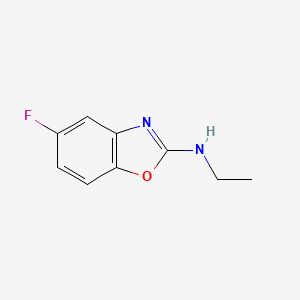
![5-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13296163.png)

![2-ethoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296176.png)
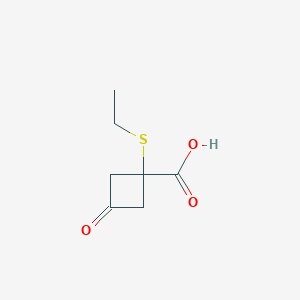
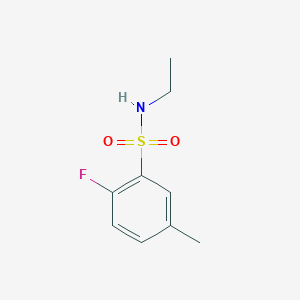
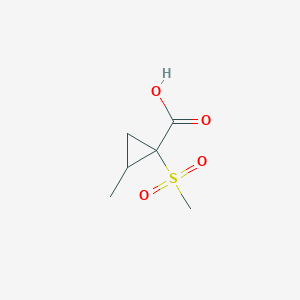
![7-ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13296194.png)
